Product packaging for 4-Amino-3,2'-dimethylbiphenyl(Cat. No.:CAS No. 13394-86-0)

4-Amino-3,2'-dimethylbiphenyl

Cat. No.: B043358
CAS No.: 13394-86-0
M. Wt: 197.27 g/mol
InChI Key: HSQVHYANHDSFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-3,2'-dimethylbiphenyl is a high-purity, substituted biphenyl compound of significant interest in advanced organic synthesis and materials research. Its core value lies in its molecular structure, which features an aromatic amine group and strategically placed methyl substituents on the biphenyl scaffold. This configuration makes it a versatile and valuable precursor, primarily serving as a key synthetic intermediate in the construction of more complex heterocyclic systems and functional organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B043358 4-Amino-3,2'-dimethylbiphenyl CAS No. 13394-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQVHYANHDSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58109-32-3 (hydrochloride)
Record name 2',3-Dimethyl-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50158429
Record name 2',3-Dimethyl[biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13394-86-0
Record name 3,2′-Dimethyl-4-aminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13394-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3-Dimethyl-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3-Dimethyl[biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Amino-3,2'-dimethylbiphenyl

The traditional synthesis of aminobiphenyls often relies on two main pathways: the introduction of an amino group onto a pre-formed biphenyl (B1667301) scaffold or the construction of the biphenyl skeleton from appropriately substituted precursors.

One primary strategy involves the initial synthesis of the 3,2'-dimethylbiphenyl core, followed by the introduction of the amino group at the 4-position. This is typically achieved through a nitration reaction, which places a nitro group (-NO₂) at the para-position relative to one of the methyl groups, followed by a reduction step. The reduction of the nitro intermediate to the target amine is a standard and efficient transformation.

An alternative and more convergent approach is the direct coupling of two functionalized benzene (B151609) rings. Historical methods like the Ullmann reaction, which involves the copper-promoted coupling of aryl halides, have been used for biphenyl synthesis. rsc.orgvanderbilt.edu More contemporary methods predominantly feature palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which offer milder conditions and broader functional group tolerance. acs.orgrsc.org In such a strategy, a common precursor would be a nitrophenylboronic acid coupled with a halo-toluene, with the synthesis completed by the reduction of the nitro group. uio.nouio.no

In the strategy involving functionalization of the 3,2'-dimethylbiphenyl core, the key steps are electrophilic nitration and subsequent reduction.

Electrophilic Nitration: This reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺). The biphenyl system's aromatic rings are activated by the methyl groups. The directing effects of the existing substituents guide the incoming nitro group. The 3-methyl group on one ring directs ortho- and para-, while the 2'-methyl group on the second ring does the same. The 4-position on the first ring is sterically accessible and electronically activated, making it a favorable site for substitution.

Nitro Group Reduction: The resulting 4-nitro-3,2'-dimethylbiphenyl intermediate is then reduced to the primary amine. This transformation can be accomplished through various methods:

Catalytic Hydrogenation: This involves using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Metal-Acid Systems: A classic method involves the use of a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Overview of Primary Synthetic Strategies

Advanced Synthetic Approaches and Catalyst Systems

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are central to the synthesis of complex biaryl systems. researchgate.net Two of the most powerful methods are the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. rsc.org For this compound, this could involve coupling 4-bromo-2-methylaniline (B145978) with (2-methylphenyl)boronic acid. A more common variant uses a nitro-substituted precursor, such as coupling 2-bromo-1-methyl-4-nitrobenzene with (2-methylphenyl)boronic acid, followed by reduction of the nitro group. uio.norsc.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. rsc.org

Table 1: Typical Parameters for Suzuki-Miyaura Coupling in Aminobiphenyl Synthesis

Component Example(s) Purpose
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd/C Facilitates the C-C bond formation. rsc.org
Ligand PPh₃, SPhos, Biaryl phosphines Stabilizes the palladium center and modulates its reactivity. sigmaaldrich.com
Base Na₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species for transmetalation. rsc.org
Solvent Toluene/Ethanol (B145695), THF/Water, DMF Solubilizes reactants and influences reaction rate and yield. rsc.org

This table is generated based on data from multiple sources for illustrative purposes.

The Buchwald-Hartwig amination directly forms a C-N bond between an aryl halide and an amine, catalyzed by palladium complexes with specialized, bulky, electron-rich phosphine (B1218219) ligands. acs.orgsigmaaldrich.com To synthesize this compound, one could envision the coupling of 4-bromo-3,2'-dimethylbiphenyl with an ammonia (B1221849) equivalent. The development of advanced precatalysts, often based on a 2-aminobiphenyl (B1664054) scaffold, has improved the efficiency and scope of this reaction, allowing it to proceed with weaker bases and at lower temperatures. sigmaaldrich.comgoogle.com

While palladium catalysis is dominant, other transition metals are also effective for biphenyl synthesis.

The Ullmann reaction is a classical method that uses copper powder or copper salts to promote the coupling of aryl halides. rsc.orgwikipedia.org It often requires high temperatures but can be particularly effective for the synthesis of sterically hindered biphenyls where palladium catalysts may be less efficient. vanderbilt.edu For instance, the coupling of 2-iodo-m-xylene with another aryl halide in the presence of copper could be a viable, albeit harsh, route to the biphenyl core.

Nickel-catalyzed couplings represent another alternative. Nickel catalysts, often in combination with zinc dust as a reductant, can facilitate the homocoupling of aryl halides to form symmetrical biphenyls or be used in cross-coupling reactions analogous to the Suzuki reaction (e.g., Negishi coupling with organozinc reagents). vanderbilt.edu These systems can be more cost-effective than palladium, although their functional group tolerance may differ.

Palladium-Catalyzed Cross-Coupling Reactions for Aminobiphenyl Formation

Derivatization Strategies and Functional Group Interconversions

The chemical reactivity of this compound is dominated by its primary amino group and the two aromatic rings. These sites allow for a variety of transformations to produce new derivatives. Functional group interconversion (FGI) is a key strategy for creating analogues from a common intermediate. solubilityofthings.comvanderbilt.edu

The primary amino group (-NH₂) is a versatile handle for derivatization:

Acylation: The amine can readily react with acylating agents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides. This transformation is often used to protect the amino group or to modify the compound's properties. muni.czmdpi.com

Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) converts the primary aromatic amine into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -F, -Cl, -Br, -I, and -CN.

The aromatic rings can undergo further electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation), with the position of the new substituent being directed by the activating, ortho-para directing amino and methyl groups. The steric hindrance from the methyl groups and the biphenyl twist angle will also play a significant role in determining the regiochemical outcome.

Table 2: Potential Derivatization Reactions of this compound

Reaction Type Reagent(s) Functional Group Transformation
Acylation Acetic Anhydride (Ac₂O) -NH₂ → -NHC(O)CH₃
Diazotization NaNO₂, HCl -NH₂ → -N₂⁺Cl⁻
Sandmeyer (from Diazonium) CuCl / CuBr / CuCN -N₂⁺Cl⁻ → -Cl / -Br / -CN
Schiemann (from Diazonium) HBF₄, heat -N₂⁺Cl⁻ → -F
Hydrolysis (from Diazonium) H₂O, H⁺, heat -N₂⁺Cl⁻ → -OH
Electrophilic Bromination Br₂, FeBr₃ Ar-H → Ar-Br

This table outlines common functional group interconversions applicable to aromatic amines.

Synthesis of Substituted this compound Analogues

The primary method for constructing the core structure of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid. nih.govarabjchem.orgmdpi.com A common and effective strategy involves a two-step process: first, the synthesis of a substituted nitrobiphenyl, followed by the reduction of the nitro group to the essential amine. google.com

This approach allows for considerable variation in the substitution pattern. For the synthesis of this compound itself, one could couple 2-bromo-1-methylbenzene with (4-amino-3-methylphenyl)boronic acid, or alternatively, couple 4-bromo-2-methylaniline with (2-methylphenyl)boronic acid, potentially with the amino group protected. The choice of reactants allows for the synthesis of a wide array of analogues. For instance, using different substituted phenylboronic acids or aryl halides introduces diverse functional groups onto the biphenyl framework. nih.govmdpi.com

Key components of the Suzuki-Miyaura reaction include a palladium catalyst, such as Palladium(II) acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0), a base like potassium carbonate or potassium phosphate, and a suitable solvent system, often a mixture like toluene/ethanol or dimethylacetamide (DMAC)/water. google.com

The table below illustrates the synthesis of various analogues using this methodology.

Aryl Halide PartnerBoronic Acid PartnerCatalyst/Base SystemResulting Analogue
4-Bromo-2-methylaniline(2-methylphenyl)boronic acidPd(PPh₃)₄ / K₂CO₃This compound
2-Bromo-1-fluorobenzene(4-amino-3-methylphenyl)boronic acidPd(OAc)₂ / K₃PO₄4-Amino-2'-fluoro-3-methylbiphenyl
4-Bromo-1-chloro-2-nitrobenzene(2-methylphenyl)boronic acidPd/C / K₃PO₄4-Chloro-2'-methyl-2-nitrobiphenyl¹
4-Bromo-2-methylphenol(3-carboxyphenyl)boronic acidPd(dppf)Cl₂ / Cs₂CO₃4'-Hydroxy-2,3'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid²

¹Requires subsequent reduction of the nitro group to yield the corresponding aminobiphenyl. google.com ²Analogous synthesis based on similar reported procedures. nih.gov

Chemical Modifications of the Amino and Methyl Groups

The amino (-NH₂) and methyl (-CH₃) groups of this compound are key sites for further chemical transformations, allowing for the generation of a diverse library of derivatives.

Modifications of the Amino Group:

The primary amine is a highly versatile functional handle. Its high reactivity in electrophilic aromatic substitution often necessitates the use of a protecting group, such as an acetyl group, to control selectivity. libretexts.org

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(3,2'-dimethyl-[1,1'-biphenyl]-4-yl)acetamide.

Diazotization (Sandmeyer Reaction): A cornerstone of aromatic chemistry, the amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂) at low temperatures. libretexts.orgmasterorganicchemistry.com This diazonium group is an excellent leaving group (N₂) and can be substituted by a wide range of nucleophiles in copper(I)-catalyzed Sandmeyer reactions. masterorganicchemistry.comlibretexts.org This allows for the introduction of groups such as -Cl, -Br, -CN, and -OH. masterorganicchemistry.com

Reductive Removal: The diazonium salt can also be removed entirely and replaced with a hydrogen atom (-H) by treatment with hypophosphorous acid (H₃PO₂), a reaction useful for removing an amino group that was used as a directing group during synthesis. libretexts.orglibretexts.org

Coupling Reactions: Arenediazonium salts can act as electrophiles and react with electron-rich aromatic compounds like phenols or other arylamines to form brightly colored azo compounds (Ar-N=N-Ar'). libretexts.org

Modifications of the Methyl Groups:

The two methyl groups can also be functionalized, though their reactivity differs from the amino group.

Halogenation: Selective halogenation of the methyl groups can be achieved under free-radical conditions. libretexts.org For example, reacting this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator like UV light or AIBN would lead to the substitution of hydrogen atoms on the methyl groups, forming bromomethyl or dibromomethyl derivatives. This contrasts with electrophilic halogenation (e.g., Br₂ with a Lewis acid), which would substitute onto the aromatic rings. libretexts.org

Oxidation: The methyl groups can be oxidized to other functional groups. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can potentially oxidize the methyl groups to carboxylic acids, although reaction conditions must be carefully controlled to avoid degradation of the aromatic rings. Oxidation to an aldehyde or alcohol is also a possible transformation. slideshare.net

Green Chemistry Principles and Sustainable Synthesis of Aminobiphenyls

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are highly applicable to the synthesis of aminobiphenyls.

Mechanochemistry (Solvent-Free Synthesis):

A significant advancement in green synthesis is the use of mechanochemistry, often performed in a ball mill. This technique involves inducing reactions between solids through mechanical force, eliminating the need for bulk solvents. This approach dramatically reduces solvent waste and can lead to faster reactions and higher yields. The palladium-catalyzed synthesis of biphenyls from aryl boronic acids has been successfully demonstrated using solvent-free, ligand-free ball-milling methods. rsc.org

Use of Green Solvents:

When solvents are necessary, the principles of green chemistry favor the use of environmentally benign options like water or ethanol over traditional volatile organic compounds (VOCs). researchgate.net The Suzuki reaction, for instance, can be performed effectively in aqueous or biphasic systems. harvard.edu Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. researchgate.net

Recyclable Catalysts:

To improve sustainability, heterogeneous catalysts like palladium on carbon (Pd/C) are preferred over homogeneous ones. google.com Heterogeneous catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times, reducing both cost and the environmental burden of heavy metal waste. rsc.org

The following table compares traditional and green approaches for the synthesis of aminobiphenyls.

ParameterTraditional SynthesisGreen/Sustainable Synthesis
Solvent Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)Water, Ethanol, or Solvent-Free (Ball Milling) rsc.orgresearchgate.net
Catalyst Homogeneous (e.g., Pd(PPh₃)₄)Heterogeneous & Recyclable (e.g., Pd/C) google.com
Energy Input Often requires prolonged heating (reflux)Can be faster; mechanochemistry is energy-efficient rsc.org
Waste Generation Significant organic solvent and potential metal wasteMinimal solvent waste; catalyst is recycled google.com
Atom Economy Can be lower due to protecting groups and side reactionsOften higher, especially in solvent-free conditions researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Iii. Chemical Reactivity and Mechanistic Studies

Reaction Mechanisms Involving the Aromatic Amine Moiety

The chemical behavior of 4-Amino-3,2'-dimethylbiphenyl is significantly influenced by its aromatic amine (-NH2) group. This functional group is a potent activator for electrophilic aromatic substitution and serves as a primary site for various chemical transformations. numberanalytics.comlibretexts.org The reactivity of the amino group is intrinsically linked to the mesomeric interaction with the aromatic system, which can be modified by substituents and steric factors. iarc.fr

A fundamental reaction of aromatic amines is their metabolic activation, a process critical to understanding their biological activities. iarc.fr The initial and key step in this process is the N-oxidation of the amine to form an aryl-N-hydroxylamine. iarc.fr This can be followed by further reactions. For instance, in the metabolic processing of 4-aminobiphenyl (B23562), the N-hydroxy derivative can undergo O-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, or glucuronidation. wikipedia.org These steps can lead to the formation of reactive intermediates, such as aryl nitrenium ions, which are capable of forming adducts with biological macromolecules like DNA. wikipedia.org

Another characteristic reaction of the primary aromatic amine group is diazotization. This occurs when the amine reacts with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5°C), to form a diazonium salt. libretexts.orgsundarbanmahavidyalaya.in These diazonium salts are highly versatile synthetic intermediates and can undergo a variety of replacement reactions, allowing the introduction of numerous functional groups onto the aromatic ring. libretexts.org

Acylation is another common reaction where the hydrogen atoms of the amino group are replaced by an acyl group (R-C=O). sundarbanmahavidyalaya.in This is typically achieved by reacting the amine with acid chlorides or anhydrides. sundarbanmahavidyalaya.in This conversion to an amide is often used as a protective strategy in synthesis. The resulting amide group is a less powerful activator for electrophilic substitution than the amine group, which allows for better control over subsequent reactions, such as nitration or halogenation, often yielding mono-substituted products. libretexts.orgsundarbanmahavidyalaya.in The original amine can then be regenerated by hydrolysis of the amide. libretexts.org

The basicity of the amino group, stemming from the lone pair of electrons on the nitrogen atom, allows it to react with acids to form ammonium (B1175870) salts. slideshare.net The basicity of aromatic amines is generally lower than that of aliphatic amines because the lone pair on the nitrogen is delocalized into the aromatic π-system. sundarbanmahavidyalaya.in

Influence of Methyl Substituents on Reactivity Profiles

The presence and position of the two methyl groups in this compound exert significant electronic and steric effects on the molecule's reactivity.

Electronic Effects: The methyl group at the C3 position (ortho to the amino group) is an electron-donating group through induction and hyperconjugation. This increases the electron density on the aromatic ring, further activating it towards electrophilic substitution. sundarbanmahavidyalaya.in This activating influence reinforces the strong ortho, para-directing effect of the amino group. msu.edu Electron-releasing groups like -CH3 generally increase the basic strength of the amine. sundarbanmahavidyalaya.in

Steric Effects: The ortho-methyl group at C3 introduces steric hindrance around the amino group. This steric bulk can influence the rate and outcome of reactions at the amine. For example, it can hinder the approach of bulky reagents. sundarbanmahavidyalaya.in Studies on substituted anilines have shown that any group in the ortho position, regardless of its electronic nature, tends to decrease the basicity of the aromatic amine due to steric hindrance to solvation of the protonated amine. sundarbanmahavidyalaya.in Furthermore, in reactions like the epoxy-amine curing process, an ortho-substituent has been found to significantly increase the activation energy of the reaction. acs.org

Research has also suggested that a small alkyl group ortho to the amino group in aromatic amines can enhance carcinogenic potency, a phenomenon observed when comparing related compounds. researchgate.net This enhancement may be linked to how the steric and electronic effects of the methyl group influence the formation and stability of reactive intermediates like nitrenium ions. researchgate.net

Electrophilic and Nucleophilic Reactions of this compound

The reactivity of this compound in electrophilic and nucleophilic reactions is dictated by the interplay between the electron-rich aromatic system, the activating amino group, and the directing effects of the substituents.

Electrophilic Reactions:

The amino group is a powerful activating group, directing incoming electrophiles to the positions ortho and para to it. numberanalytics.comlibretexts.org In this compound, the C4 position is occupied by the amino group, and the C3 position by a methyl group. Therefore, the available positions on the amine-bearing ring for electrophilic attack are C5 (ortho to the amine) and C1 (para to the amine, though substitution here is less common and would involve ipso-substitution). The primary sites for electrophilic aromatic substitution would be the activated positions on the first ring.

Common electrophilic substitution reactions for aromatic amines include:

Halogenation: Reaction with bromine water, for example, typically leads to poly-substitution at all available ortho and para positions due to the high reactivity of the ring. sundarbanmahavidyalaya.inmsu.edu To achieve mono-substitution, the activating effect of the amine is often moderated by converting it to an acetamide (B32628) group first. libretexts.orgsundarbanmahavidyalaya.in

Nitration: Direct nitration is often avoided as the strong oxidizing conditions can destroy the highly reactive aromatic ring. sundarbanmahavidyalaya.in The protective acetylation strategy is commonly employed to yield the mono-nitro derivative, which can then be hydrolyzed back to the amine. libretexts.org

Sulfonation: Reaction with sulfuric acid can also lead to substitution on the aromatic ring. slideshare.net

The Friedel-Crafts reaction (alkylation and acylation) is generally not successful with arylamines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl3), which deactivates the ring to further substitution. libretexts.org

Nucleophilic Reactions:

The primary site for nucleophilic attack on this compound is the amino group itself, which acts as a nucleophile. numberanalytics.com

Acylation: As previously mentioned, the amine readily reacts with acylating agents like acid chlorides and anhydrides in a nucleophilic substitution reaction. sundarbanmahavidyalaya.in

Alkylation: The amine can also undergo alkylation, although controlling the degree of alkylation (to primary, secondary, or tertiary amines) can be challenging. slideshare.net

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is less common for this compound unless a good leaving group (like a halogen) is present on the ring and activated by strong electron-withdrawing groups. numberanalytics.com The compound itself, being an amine, can act as a nucleophile in such reactions with other appropriately substituted aromatic rings. numberanalytics.com

Radical Chemistry and Oxidation Pathways in Aminobiphenyl Systems

The radical chemistry and oxidation of aminobiphenyls are central to their mechanisms of toxicity and carcinogenicity. The metabolic activation of these compounds often involves oxidation steps that can generate radical species and other reactive intermediates. iarc.frwikipedia.org

The key initial step is the enzymatic N-oxidation of the amino group by cytochrome P450 enzymes (specifically CYP1A2 for aminobiphenyls) to form N-hydroxy-4-aminobiphenyl derivatives. wikipedia.orgnih.gov This N-hydroxylamine is a critical intermediate. iarc.fr It can be further activated, for example, by O-acetylation, which creates a good leaving group. Subsequent heterolytic cleavage can generate a highly electrophilic arylnitrenium ion. nih.gov This ion is a primary species responsible for reacting with DNA to form covalent adducts, which are mutagenic lesions. nih.gov

Alternatively, the N-hydroxylamine can undergo one-electron oxidation to form a nitroxide radical. These radical species can participate in a variety of reactions. The oxidation pathways can be complex and may involve the formation of reactive oxygen species (ROS), which contribute to oxidative DNA damage. wikipedia.org

Studies on the chemical and electrochemical oxidation of arylamine adducts to deoxyguanosine (a DNA base) show that these adducts can be oxidized. nih.gov The oxidation can be a one- or two-electron process, and the resulting radical cation can undergo further reactions, including rearrangements to potentially more mutagenic products. nih.gov This indicates that once an adduct is formed, it can be a site for further redox chemistry.

The oxidation of the aminobiphenyl structure can also lead to the formation of nitroso derivatives. acs.org For example, N-hydroxy-3,2'-dimethyl-4-aminobiphenyl can be oxidized to the corresponding nitroso compound. acs.org These nitrosoarenes can also be formed during the reduction of nitroarenes and are themselves reactive. nih.gov

The table below summarizes key reactions and products related to the oxidation of this compound and related systems.

Reaction TypeReagent/ConditionKey Intermediate(s)Major Product(s)Reference(s)
Metabolic N-Oxidation Cytochrome P450 EnzymesN-hydroxy-3,2'-dimethyl-4-aminobiphenylN-hydroxy-3,2'-dimethyl-4-aminobiphenyl iarc.frnih.gov
Metabolic Activation N-hydroxylamine + Acetyl-CoAN-acetoxy-arylamineArylnitrenium ion, DNA adducts wikipedia.orgnih.gov
Chemical Oxidation Oxidizing agents (e.g., Na2IrCl6)Arylamine radical cationRearrangement products (e.g., spiroiminodihydantoin) nih.gov
Oxidation of N-hydroxylamine -Nitroxide radical3,2'-Dimethyl-4-nitrosobiphenyl acs.org

Iv. Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms in 4-Amino-3,2'-dimethylbiphenyl can be determined.

¹H NMR Applications for this compound Structure Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons typically appear in the downfield region (δ 6.8–7.5 ppm), with their specific chemical shifts and splitting patterns influenced by the positions of the amino and methyl substituents. The protons of the two methyl groups would appear as singlets in the upfield region of the spectrum. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

While specific experimental data for this compound is limited in publicly available literature, analysis of related structures provides insight into expected spectral features. For instance, in a similar compound, 3-amino-2,4-dicyano-4'-dimethylamino-5-methylbiphenyl, the methyl protons show a singlet at δ 2.45 ppm, and the amino protons appear as a broad singlet at δ 5.1 ppm that is exchangeable with D₂O. niscpr.res.in The aromatic protons in this related molecule exhibit signals at δ 6.6 ppm (singlet) and an AB quartet at δ 6.7 and 7.4 ppm. niscpr.res.in

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH6.8 - 7.5Multiplet
NH₂Variable, broadSinglet
CH₃ (at C3)~2.2 - 2.5Singlet
CH₃ (at C2')~2.2 - 2.5Singlet

¹³C NMR Analysis of the Biphenyl (B1667301) Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are typically found in the range of δ 110–160 ppm. The positions of the amino and methyl groups will influence the chemical shifts of the carbons to which they are attached and the adjacent carbons. The methyl carbons will appear at a much higher field, typically in the range of δ 15–25 ppm.

For a related compound, 2,3-dimethyl-4'-nitro-biphenyl, the ¹³C NMR spectrum shows signals for the methyl carbons at δ 18.9 and 21.6 ppm, and the aromatic carbons in the range of δ 125.5 to 143.9 ppm. rsc.org This provides a reasonable estimation for the expected chemical shifts in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-NH₂140 - 150
Aromatic C-CH₃130 - 140
Aromatic CH115 - 135
Aromatic Quaternary C125 - 145
CH₃15 - 25

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine (N-H) and aromatic (C-H and C=C) functionalities, as well as the methyl groups (C-H).

The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the region of 3300–3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000–3100 cm⁻¹, while the C-H stretching of the methyl groups would be slightly lower, in the 2850–2960 cm⁻¹ range. Aromatic C=C stretching vibrations typically give rise to several bands in the 1450–1600 cm⁻¹ region. For example, in a similar biphenyl derivative, 3-amino-2,4-dicyano-4'-dimethylamino-5-methylbiphenyl, the N-H stretching vibrations are observed at 3520 and 3430 cm⁻¹. niscpr.res.in

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic (C-H)Stretch3000 - 3100
Methyl (C-H)Stretch2850 - 2960
Aromatic (C=C)Stretch1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions of the biphenyl system. The presence of the amino and methyl substituents can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε) compared to unsubstituted biphenyl. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift. Steric hindrance between the two rings due to the 2'-methyl group may affect the planarity of the biphenyl system, which in turn can influence the electronic conjugation and the resulting UV-Vis spectrum. For example, biphenyl exhibits an intense absorption at 252 nm, whereas 2,2'-dimethylbiphenyl (B165481) shows absorption similar to o-xylene (B151617) at 262 nm, indicating steric inhibition of resonance. scribd.com

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (C₁₄H₁₅N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 197.28 g/mol ). High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom or the methyl group. A certificate of analysis for this compound confirms its identity via mass spectrometry. scbt.com The deuterated analogue, 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5, is used as an internal standard in quantitative analysis due to its distinct mass shift. vulcanchem.com

Advanced Microscopy Techniques for Material Characterization (e.g., SEM, TEM of derived materials)

Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable tools for elucidating the micro- and nanostructure of materials derived from complex aromatic amines like this compound. These techniques provide critical insights into the morphology, topography, and internal structure of polymers, such as polyimides and polyamides, linking their synthetic pathways to their macroscopic properties.

Scanning Electron Microscopy (SEM) is frequently employed to investigate the surface morphology of films and particles derived from biphenyl-based monomers. For instance, in the characterization of polyimide films, SEM is used to confirm the creation of smooth, uniform, and defect-free surfaces, which is a critical factor for their application in electronics and optoelectronics. Studies on semi-alicyclic polyimide films, for example, have utilized SEM to verify that the film surfaces are smooth and flat, without internal defects like bubbles or cracks. nih.gov Similarly, field-emission scanning electron microscopy (FE-SEM) has revealed the self-organization of certain poly(amide-imide)s into nanostructured patterns. researchgate.net These analyses are crucial for quality control and for understanding how polymer structure affects film formation.

Transmission Electron Microscopy (TEM) offers higher resolution, enabling the visualization of the internal structure and nanoscale features of derived materials. researchgate.net The study of polymers by TEM can be challenging due to potential radiation damage from the electron beam, especially when analyzing soft materials in a liquid phase. researchgate.netchemrxiv.org Despite these challenges, advanced TEM methods are powerful for characterizing polymer blends, block copolymers, and nanocomposites. researchgate.net For example, aberration-corrected high-resolution TEM (AC-HRTEM) has been used to image 2D polyimides with a resolution below 2 Ångströms (Å), allowing for the direct visualization of the polymer lattice and structural defects. wiley.com Such detailed structural information is vital for developing high-performance polymers with tailored properties.

The application of these microscopy techniques to materials derived from analogous dimethylbiphenyl diamines provides a framework for understanding the potential characteristics of polymers synthesized from this compound. The data obtained from SEM and TEM are fundamental to establishing structure-property relationships in these advanced materials.

Table of Research Findings from Microscopy of Analogous Derived Polymers

Derived Material/SystemMicroscopy TechniqueKey FindingsReference
Semi-Alicyclic Polyimide FilmsSEMFilm surface is smooth and flat; no internal defects such as bubbles or cracks were observed. nih.gov
Poly(amide-imide)s with Amino Acid BackboneField-Emission SEM (FE-SEM)Particles were self-organized into nanostructured patterns. researchgate.net
2D Polyimide (2D-PI-BPDA & 2D-PI-DhTPA)Aberration-Corrected High-Resolution TEM (AC-HRTEM)Achieved image resolution of 1.9 Å at 120 kV, enabling visualization of interstitial defects and sub-2 Å structural details. wiley.com
Polymer-Supported Gold Nanoparticles (AuNPs)SEM / TEMGeneral instrumentation mentioned for morphological and elemental analysis of functionalized microspheres. rsc.org
SBS Triblock Copolymer / PS Homopolymer BlendBright-Field TEMDemonstrated the use of staining (OsO₄) and defocus to generate contrast for imaging amorphous soft materials. researchgate.net

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Amino-3,2'-dimethylbiphenyl. These methods model the distribution of electrons within the molecule, identifying regions susceptible to chemical attack and predicting the outcomes of reactions.

Detailed research findings from DFT calculations on analogous aromatic amines and substituted biphenyls suggest that the electronic properties of this compound are largely governed by the interplay between the electron-donating amino group and the methyl substituents on the biphenyl (B1667301) framework. mdpi.com The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the amino-substituted phenyl ring, particularly on the nitrogen atom, making this site a likely center for electrophilic attack and oxidation. scielo.br Conversely, the lowest unoccupied molecular orbital (LUMO) would be distributed across the biphenyl system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.comnih.gov For this compound, the HOMO-LUMO gap is anticipated to be indicative of a chemically reactive molecule. nih.govresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the molecule's surface, with red areas indicating negative potential (electron-rich regions) and blue areas indicating positive potential (electron-poor regions). For substituted biphenyls, the MEP can reveal sites prone to electrophilic or nucleophilic attack. mdpi.comscivisionpub.com In the case of this compound, the region around the amino group is expected to show a negative electrostatic potential, highlighting its nucleophilic character. nih.govscispace.com

Table 1: Calculated Electronic Properties of a Representative Substituted Aminobiphenyl (Note: Data is representative of a substituted aminobiphenyl and is for illustrative purposes, as specific calculations for this compound are not publicly available.)

PropertyCalculated ValueMethod/Basis SetSignificance
HOMO Energy-5.2 eVDFT/B3LYP/6-311G(d,p)Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons.
LUMO Energy-0.8 eVDFT/B3LYP/6-311G(d,p)Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.4 eVDFT/B3LYP/6-311G(d,p)Reflects the chemical reactivity and stability of the molecule. irjweb.com
Dipole Moment2.1 DDFT/B3LYP/6-311G(d,p)Measures the overall polarity of the molecule.

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional structure and flexibility of this compound are crucial to its interactions with biological systems. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the molecule's dynamic behavior and identify its preferred shapes. acs.org

A key feature of biphenyl derivatives is the torsional or dihedral angle between the two phenyl rings. This angle is determined by the balance between the steric hindrance of the substituents and the electronic effects that favor a more planar conformation for extended π-conjugation. In this compound, the presence of a methyl group at the 2'-position (ortho to the inter-ring bond) introduces significant steric hindrance, which is expected to force the two phenyl rings into a non-planar, or twisted, conformation. frontiersin.org

MD simulations can map the potential energy surface of the molecule as a function of this dihedral angle, revealing the energy barriers to rotation and the most stable conformations. nih.gov For similar di-ortho-substituted biphenyls, a twisted conformation is generally the most stable. scivisionpub.com The dynamic nature of this torsional angle, as simulated by MD, can provide insights into how the molecule might adapt its shape to fit into the active site of an enzyme or a receptor. frontiersin.org

Table 2: Conformational Properties of Substituted Biphenyls (Note: This table presents typical data for substituted biphenyls to illustrate the concepts, as specific MD simulation results for this compound are not available.)

ParameterTypical Value RangeSignificance
Inter-ring Dihedral Angle50° - 70°The twist between the two phenyl rings, crucial for its 3D shape and interaction with other molecules.
Rotational Energy Barrier5 - 15 kcal/molThe energy required to rotate one phenyl ring relative to the other, indicating conformational flexibility.

Structure-Property Relationship Modeling via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. ijlpr.comresearchgate.netnih.gov For a class of compounds like substituted aminobiphenyls, a QSAR model could be developed to predict properties like carcinogenicity or mutagenicity based on calculated molecular descriptors. ijlpr.comumich.eduoup.com

The development of a QSAR model for the carcinogenicity of aromatic amines, including this compound, would involve several steps:

Data Collection: Gathering a dataset of aromatic amines with known carcinogenic potencies.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include electronic descriptors (like HOMO/LUMO energies, dipole moment), steric descriptors (related to molecular size and shape), and hydrophobic descriptors (like the logarithm of the partition coefficient, logP).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that links a selection of the most relevant descriptors to the observed carcinogenic activity. nih.govresearchgate.net

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques.

Vi. Biological and Biomedical Research: Mechanistic Insights and Therapeutic Potential

Exploration of Molecular Interactions and Ligand Binding Mechanisms

The biological effects of 4-Amino-3,2'-dimethylbiphenyl are rooted in its ability to interact with various biomolecules. Like other aromatic amines, it can function as a ligand, binding to proteins and enzymes, which can modulate their functions and influence cellular signaling pathways. The specific interactions are influenced by the compound's structural features, including the biphenyl (B1667301) system and the amino and methyl groups.

The binding of ligands to proteins can be understood through models like the "lock-and-key" hypothesis, induced fit, and conformational selection. mdpi.comresearchgate.net In the case of flexible molecules like this compound, the induced fit model, where the protein conformation changes upon ligand binding to optimize the interaction, is particularly relevant. mdpi.comresearchgate.net The non-planar structure of many biphenyl derivatives, influenced by the substitution pattern, plays a crucial role in how they fit into the active sites of enzymes or the binding pockets of receptors. frontiersin.orgresearchgate.net

Studies on related biphenyl mannosides as FimH antagonists have demonstrated the importance of specific interactions, such as π-π stacking with tyrosine residues and hydrogen bonding with arginine residues within the binding site. nih.gov While direct studies on this compound's receptor binding are limited, the principles derived from analogous compounds suggest that both hydrophobic and specific hydrogen bonding interactions are critical for its molecular recognition by biological targets.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have provided valuable insights into the determinants of their genotoxicity and carcinogenicity.

The position and nature of substituents on the aminobiphenyl scaffold have a profound impact on biological activity. Research has shown that the introduction of methyl groups, as in this compound, significantly alters the molecule's properties compared to the parent compound, 4-aminobiphenyl (B23562).

Specifically, alkyl substitution ortho to the amino group can decrease mutagenicity. nih.gov This effect is often attributed to steric hindrance, which can interfere with the metabolic activation of the amino group or the binding of the activated metabolite to DNA. nih.gov For instance, in a series of ortho-substituted 4-aminobiphenyls, the mutagenicity was observed to decrease as the steric bulk of the alkyl substituent increased. nih.gov The introduction of two ethyl groups at the 3 and 5 positions of 4-aminobiphenyl was sufficient to render the compound non-mutagenic. nih.gov

Conversely, the electronic properties of substituents also play a role. For a series of 4-aminobiphenyls, a correlation was found between their mutagenicity and the Hammett σ+ values of their 4'-substituents, indicating that electron-withdrawing groups can increase mutagenicity. umich.edu Hydrophobicity is another factor that can influence the mutagenic potential of these compounds. umich.edu

CompoundSubstituent(s)Observed Effect on MutagenicityReference
4-AminobiphenylNoneParent compound, mutagenic nih.gov
3-Ethyl-4-aminobiphenyl3-EthylDecreased mutagenicity nih.gov
3-tert-Butyl-4-aminobiphenyl3-tert-ButylStrongly decreased mutagenicity nih.gov
3,5-Diethyl-4-aminobiphenyl3,5-DiethylNon-mutagenic nih.gov
4'-Substituted-4-aminobiphenyls4'-Electron-withdrawing groupsIncreased mutagenicity umich.edu

Comparing this compound with other aminobiphenyls highlights the subtle yet critical role of its specific substitution pattern. For instance, 3,2'-dimethyl-4-aminobiphenyl (DMABP) is a potent carcinogen in multiple organs in rodents. nih.gov The presence of the 3-methyl group ortho to the amino function is thought to be a key determinant of its carcinogenic activity towards the intestinal tract in rats. nih.gov

In contrast, 2-methyl-4-aminobiphenyl, with a methyl group meta to the amine, exhibits decreased carcinogenicity and a different organotropism, primarily affecting the liver. nih.gov The addition of the 2'-methyl group in DMABP further enhances its carcinogenicity towards the intestinal tract and induces tumors in other organs like the ear duct and salivary glands. nih.gov

Impact of Substituent Position and Nature on Biological Activity

Investigation of Anticancer Mechanisms and Cellular Targets

Biphenyl derivatives, including this compound, have demonstrated notable anticancer properties. Research indicates that these compounds can impede cell proliferation and trigger apoptosis in cancerous cells. The mechanisms behind these effects involve the modulation of various signaling pathways and the induction of oxidative stress.

Cell Cycle Perturbation Studies

While direct studies on this compound's effect on the cell cycle are not extensively detailed in the provided information, the broader class of biphenyl compounds is known to inhibit cell proliferation. This inhibition is a key outcome of cell cycle perturbation, suggesting that this compound and its derivatives likely interfere with the normal progression of the cell cycle in cancer cells. The structural characteristics of biphenyl derivatives enable them to act as versatile building blocks in the synthesis of various biologically active molecules, including anti-tumor agents that have shown efficacy against several cancer cell lines.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the anticancer activity of biphenyl compounds. Apoptosis can be initiated through two main pathways: the extrinsic (death-receptor mediated) and the intrinsic (mitochondrial) pathway. nih.govthermofisher.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell. nih.gov

Studies on related compounds offer insights into potential mechanisms. For instance, some 3-amino-2-phenyl-propene derivatives have been shown to induce apoptosis in human neuroblastoma cells through a caspase-independent pathway mediated by reactive oxygen species (ROS). nih.gov This process involves the perturbation of dopamine (B1211576) metabolism, leading to increased oxidative stress. nih.gov DNA fragmentation analysis in these studies supported a ROS-mediated apoptotic pathway. nih.gov Another study on Trp-P-1, a dietary carcinogen, demonstrated that it triggers apoptosis by causing DNA double-strand breaks through the inhibition of topoisomerase I, independent of DNA adduct formation. nih.gov These examples highlight the diverse mechanisms by which complex amine-containing compounds can induce apoptosis, suggesting that this compound could operate through similar or distinct apoptosis induction pathways.

Potential as Pharmaceutical Intermediates and Lead Compound Development

The structural framework of this compound makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. Its biphenyl core and amino group provide reactive sites for chemical modification, allowing for the development of novel pharmaceutical agents.

Design and Synthesis of Biologically Active Derivatives

The design and synthesis of derivatives of this compound are central to harnessing its therapeutic potential. By modifying its structure, researchers can enhance its bioactivity, improve its pharmacokinetic properties, and reduce potential toxicity. For example, the synthesis of ortho-substituted biphenyl mannosides has been explored to create potent FimH antagonists, which are promising for treating urinary tract infections. nih.gov These synthetic efforts often involve cross-coupling reactions, such as the Suzuki coupling, to create the biphenyl linkage. nih.gov The development of a library of heterocyclic replacements for the terminal biphenyl ring is another strategy to improve drug-like properties. nih.gov

Preclinical Pharmacological Investigations Focusing on Mechanistic Aspects

Preclinical investigations are crucial for understanding the molecular mechanisms and identifying the cellular targets of new compounds. For instance, studies on a water-soluble derivative of heliomycin, 4-dmH, revealed that it targets both SIRT1 and the tumor-associated NADH oxidase (tNOX). nih.gov This dual targeting leads to the attenuation of the tNOX-NAD+-SIRT1 regulatory axis and induces apoptosis in oral cancer cells. nih.gov Such detailed mechanistic studies, often employing techniques like cellular thermal shift assays (CETSAs) and molecular docking, are essential for validating the therapeutic potential of derivatives of compounds like this compound before they can advance to clinical trials. nih.gov

Research into Antimicrobial Properties and Other Therapeutic Potentials (Mechanistic Focus)

Beyond its anticancer potential, research is ongoing to explore the antimicrobial properties and other therapeutic applications of this compound and its derivatives. The introduction of cationic aliphatic amino groups into a chalcone (B49325) scaffold, for example, has resulted in potent antibacterial compounds that act by disrupting cell membranes. molaid.com Molecular docking studies on compounds from Coelogyne suaveolens have identified potential antibacterial agents and suggested that their mechanism of action involves binding to specific bacterial enzymes. nih.gov These approaches highlight the potential for discovering or engineering derivatives of 4-Amino-3,2'-dimethylbhenyl with specific antimicrobial activities.

Vii. Applications in Materials Science and Engineering

Utilization as Monomers in Polymer Synthesis

The direct utilization of 4-Amino-3,2'-dimethylbiphenyl as a primary monomer for synthesizing high-molecular-weight polymers is not documented in scientific literature. Polymerization reactions such as those to form polyimides or polyamides rely on step-growth mechanisms that require monomers with at least two functional groups (e.g., diamines, diacids, dianhydrides) to build the polymer chain. As a monoamine, this compound can theoretically act as a chain-terminating or "capping" agent, controlling the molecular weight of a polymer, or be used to introduce a specific end-group functionality. However, specific research detailing this application is not available.

The true value of the 2,2'-dimethylbiphenyl (B165481) structural unit in polymer science is demonstrated by its diamino- and diol- analogs, which are used extensively as monomers. These related compounds highlight the desirable properties that the dimethylbiphenyl moiety imparts to polymers.

Compound NameStructureCAS NumberMolecular FormulaFunctionality in Polymerization
This compoundStructure of this compound13394-86-0 scbt.comC₁₄H₁₅N scbt.comMono-functional (potential chain terminator)
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine (m-Tolidine)Structure of 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine84-67-3 ossila.comC₁₄H₁₆N₂ ossila.comDi-functional (chain-extending monomer)

While this compound is not a monomer for polyimides, its diamine analog, 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine , is a key component in the synthesis of high-performance polyimides. The inclusion of the 2,2'-dimethylbiphenyl unit is a recognized strategy to enhance the properties of polyimides. nasa.gov The methyl groups in the 2 and 2' positions create a non-coplanar ("kinked") structure between the two phenyl rings, which disrupts chain packing, thereby increasing the polymer's solubility and processability without significantly compromising its thermal stability. nasa.gov

Advanced Applications of Related Polyimides:

Telecommunications: Polyimides derived from 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine exhibit low dielectric constants and low dielectric loss. ossila.com The branched methyl groups increase the free volume between polymer chains, reducing the number of dipole moments per unit volume. This property is critical for high-frequency applications in telecommunications, as it allows for faster signal transport and minimal signal loss. ossila.com

Solar Cells: Enamines synthesized from 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine have been used as p-type semiconductors for hole transport layers (HTLs) in perovskite solar cells. ossila.com These materials demonstrate good hole mobility, contributing to high power conversion efficiencies. ossila.com

Properties of Polyimides Derived from the 2,2'-Dimethylbiphenyl Moiety
Polymer SystemKey MonomerPropertyValue/ObservationApplication Area
Aliphatic-Aromatic Copolyimide2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamineDielectric ConstantLow, due to increased intermolecular spacing from methyl groups. ossila.comTelecommunications ossila.com
Enamine-based material2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamineHole Mobility2.5 × 10⁻² cm²/Vs ossila.comPerovskite Solar Cells ossila.com
Poly(ether imide)s4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl (BAPD)Glass Transition Temp. (Tg)Comparable to commercial polyimides like BAPP-based systems. nasa.govAdhesives, Electronics nasa.gov
Poly(ether imide)s4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl (BAPD)SolubilityEnhanced due to non-coplanar biphenyl (B1667301) unit. nasa.govHigh-Performance Films nasa.gov

The 2,2'-dimethylbiphenyl structural unit has also been incorporated into other polymers, such as polyamides, using the corresponding diamine monomer. capes.gov.br These polymers generally exhibit enhanced thermal stability and mechanical strength, properties conferred by the rigid biphenyl backbone. The improved solubility from the non-coplanar structure makes them suitable for creating films and coatings. Biphenyl compounds more generally are used to create polymers with improved thermal and mechanical characteristics for applications like coatings and adhesives.

Polyimides and Their Advanced Applications (e.g., telecommunications, solar cells)

Role in Liquid Crystal Development

The rigid, rod-like structure of the biphenyl group is a foundational element in the design of many liquid crystal molecules. lcms.cz Compounds like 4-Amino-3-methylbiphenyl are considered precursors for liquid crystal materials because their biphenyl structure provides the necessary rigidity and stability for forming mesophases. By extension, this compound possesses this same rigid core.

While direct application of this compound in liquid crystals is not documented, it could serve as a valuable synthetic intermediate. nih.gov The amine group can be chemically modified to build more complex molecules with specific liquid crystalline properties, such as tailored clearing points and dielectric anisotropy, which are crucial for display technologies. vulcanchem.comgoogle.comresearchgate.net

Development of Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with or produce light. Aminobiphenyl derivatives are of interest for these applications due to their electronic properties.

Hole Transport Materials: As mentioned, the diamine analog 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine is a precursor to hole-transporting materials used in solar cells. ossila.com

Fluorescent Materials: Donor-acceptor substituted biphenyl derivatives are model compounds for studying intramolecular charge transfer (ICT), a key process for creating fluorescent materials and materials for organic light-emitting diodes (OLEDs). nih.govfrontiersin.org The aminobiphenyl structure can act as an electron-donating part of a "push-pull" system, where an electron-withdrawing group is attached to the other end of the molecule. frontiersin.org The synthesis of silafluorene derivatives, which are important organic functional materials for OLEDs and photovoltaics, has been achieved from aminobiphenyl compounds. rsc.org While not specifically demonstrated for this compound, its structure fits the profile of a precursor for such functional molecules.

Functional Materials Derived from this compound

The most scientifically supported role for this compound is as a chemical intermediate for creating more complex functional materials. Its reactive amine group, combined with the stable and rigid dimethylbiphenyl scaffold, makes it a versatile building block.

Research on related aminobiphenyls shows their utility in synthesizing a range of functional materials:

Dyes and Pigments: Substituted aniline (B41778) and toluidine compounds are historically important in the synthesis of dyes. solubilityofthings.com

Silafluorene Derivatives: Aminobiphenyls can be used to synthesize silafluorenes (dibenzosiloles), a class of compounds with applications in OLEDs, field-effect transistors, and photovoltaics due to their unique optoelectronic properties. rsc.org

Fluorescent Probes: Donor-acceptor molecules based on an aminobiphenyl core have been investigated for their solvatochromic properties (changing color with solvent polarity), which makes them candidates for use as chemical sensors or fluorescent probes. mdpi.commdpi.com

In these contexts, this compound serves as a starting point, with its amine group providing a reactive handle for further chemical transformations to build larger, more complex functional molecules.

Viii. Environmental Science and Bioremediation Research

Biodegradation Pathways and Microbial Degradation Studies

While specific biodegradation studies on 4-Amino-3,2'-dimethylbiphenyl are not extensively documented in publicly available literature, the metabolic pathways for related aromatic amines and biphenyl (B1667301) derivatives have been investigated, providing a framework for its potential microbial degradation.

Microorganisms, particularly bacteria and fungi, are capable of breaking down complex aromatic structures. ethernet.edu.et The degradation of biphenyl and its derivatives typically commences with an enzymatic attack on the aromatic ring system. frontiersin.org For many aerobic bacteria, this initial step is catalyzed by a multi-component enzyme system called biphenyl dioxygenase (BphA). colab.ws This enzyme introduces two hydroxyl groups onto one of the aromatic rings, a process known as dioxygenation, to form a cis-dihydrodiol intermediate. capes.gov.br

Subsequent enzymatic reactions lead to the opening of the aromatic ring. The dihydrodiol is dehydrogenated to form a dihydroxybiphenyl, such as 2,3-dihydroxybiphenyl. researchgate.net This intermediate then undergoes ring cleavage by a 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC), which breaks the carbon-carbon bond between the hydroxylated carbons. colab.ws This meta-cleavage pathway results in a linear, more easily metabolized compound, which is further broken down into central metabolic intermediates like those in the citrate (B86180) cycle. colab.wsplos.org

The presence of an amino group, as in this compound, introduces complexity. The degradation of aminobiphenyls can be initiated by angular dioxygenation, which targets the carbon atom attached to the amino group and an adjacent carbon. capes.gov.br For instance, the bacterial degradation of carbazole, a structurally related compound, proceeds through the intermediate 2'-aminobiphenyl-2,3-diol (B1216862). researchgate.netgenome.jp This intermediate is then subject to ring cleavage by a specific 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase. genome.jp

Fungi, such as species from the genera Aspergillus and Trichoderma, also play a role in the biotransformation of aromatic amines. A common detoxification mechanism in fungi is N-acetylation, where an acetyl group is added to the amino functional group. researchgate.net This process can reduce the toxicity of the aromatic amine.

Ix. Toxicological Research: Mechanisms of Action and Risk Assessment Frameworks

In Vitro and In Vivo Toxicological Profiling (Mechanistic Focus)

The toxicological profile of 4-Amino-3,2'-dimethylbiphenyl has been characterized in both cellular (in vitro) and whole-animal (in vivo) systems, with a consistent focus on its genotoxic and carcinogenic mechanisms.

In Vitro Studies: In vitro assays are crucial for elucidating the fundamental mechanisms of toxicity. Studies using bacterial reverse mutation assays (Ames test) have demonstrated the mutagenic potential of this compound and related compounds. nih.gov These tests typically require the addition of a mammalian metabolic activation system (S9 fraction), confirming that the compound is a pro-mutagen that needs to be converted into a reactive form to exert its DNA-damaging effects. nih.gov Mechanistic studies using isolated liver fractions (microsomes and cytosol) have been instrumental in detailing the enzymatic pathways, such as the AcCoA-dependent activation of N-OH-DMABP, that lead to DNA binding. oup.comnih.gov These systems allow for the comparison of metabolic activation capacity across different species and tissues, showing, for example, that activation is high in rat liver cytosol but undetectable in dog liver cytosol. nih.gov

In Vivo Studies: In vivo studies in laboratory animals provide definitive evidence of a chemical's carcinogenic potential in a whole organism. This compound is a well-documented multi-organ carcinogen in rodents. nih.gov

In Rats: Administration of DMAB to rats has been shown to induce tumors in several organs, including the intestine, prostate, and mammary gland. oup.comoup.comjst.go.jp It is frequently used as a model compound to study colon and prostate cancer. taylorandfrancis.comaacrjournals.orgoup.com Mechanistic studies in rats have linked tumor development to the formation of specific DNA adducts (dG-C8-DMABP and dG-N²-DMABP) in target organs like the colon and liver. aacrjournals.org

In Syrian Golden Hamsters: In hamsters, DMAB is also a potent carcinogen but shows a different organotropism. It induces tumors primarily in the urinary bladder, but also in the forestomach, intestines, and gallbladder. nih.govoup.com This species-specific difference in cancer sites, despite the shared genotoxic mechanism, highlights the influence of species-dependent variations in metabolism, distribution, and local activation of the carcinogen. nih.gov

The table below summarizes key findings from in vivo carcinogenicity studies, emphasizing the mechanistic link to target organs.

Table 1: Summary of In Vivo Carcinogenicity of this compound (DMAB)

Animal ModelPrimary Target Organs for CarcinogenesisMechanistic InsightsReference
Rat (F344)Colon, Prostate, Small Intestine, Mammary GlandInduction of prostatic adenocarcinoma and intestinal tumors. Serves as a model for diet- and smoking-related cancers. taylorandfrancis.comaacrjournals.orgoup.comoup.com oup.com, oup.com, jst.go.jp
Syrian Golden HamsterUrinary Bladder, Large & Small Intestine, Gallbladder, ForestomachTumorigenicity linked to DMAB-DNA adduct formation in epithelial cells of target organs. nih.gov Adduct levels are highest in the primary target organ (bladder). nih.gov nih.gov, nih.gov, oup.com
MouseNot specified in detail, but used in genotoxicity assays.Used to assess in vivo genotoxicity via chromosomal aberrations in bone marrow cells. nih.gov nih.gov

Role in Occupational and Environmental Health Research (Mechanistic Implications)

While specific data on widespread occupational or environmental exposure to this compound is limited, its significance in health research stems from its use as a structural and mechanistic analogue for other carcinogenic aromatic amines to which humans are exposed. taylorandfrancis.comaacrjournals.org Aromatic amines as a class are recognized occupational and environmental hazards. For instance, 4-aminobiphenyl (B23562) is a known human bladder carcinogen found in tobacco smoke and was historically used in dye manufacturing and as a rubber antioxidant. nih.goviarc.fr Benzidine-based dyes can be metabolized in the body to release benzidine, another human carcinogen. nih.gov

The mechanistic implications are profound: the toxicological framework established for this compound—involving metabolic activation by CYP enzymes, further activation by NAT enzymes, and subsequent DNA adduct formation leading to mutations—is believed to be the same operative mechanism for many aromatic amines that pose a risk to human health. nih.goviarc.fr Therefore, research on DMAB provides critical insights into:

Biomarker Development: The specific DNA adducts formed by DMAB (e.g., dG-C8-DMABP) serve as models for developing biomarkers of exposure and effect for other aromatic amines. Detecting similar adducts in human tissues (e.g., exfoliated bladder cells) can provide a direct measure of a biologically effective dose and potential cancer risk. nih.gov

Understanding Susceptibility: Genetic polymorphisms in metabolic enzymes like CYP1A2 and NATs can alter an individual's capacity to activate or detoxify aromatic amines. Studies on DMAB metabolism help in understanding how these genetic differences can modulate susceptibility to cancer from environmental and occupational exposures to this class of chemicals. nih.govaacrjournals.org

Modeling Human Cancer: Because DMAB induces cancers in organs like the colon and prostate in rats, it serves as a valuable experimental model to study the etiology of common human cancers where dietary factors, such as heterocyclic amines from cooked meat (which are structurally related), are implicated. taylorandfrancis.comoup.com

Theoretical Frameworks for Risk Assessment of Aminobiphenyls

The risk assessment of chemical carcinogens like this compound and other aminobiphenyls relies on structured, evidence-based frameworks to translate toxicological data into an evaluation of potential human health risk. inchem.orghealth.gov.au A central component of modern risk assessment is the analysis of the Mode of Action (MOA), which is a sequence of key cellular and biochemical events that lead from chemical exposure to a toxic outcome. inchem.org

For aminobiphenyls, the MOA is well-established as being genotoxic. nih.gov The International Programme on Chemical Safety (IPCS) has developed a framework for assessing the human relevance of an animal MOA, which can be applied to these compounds. inchem.org

The key steps in this framework for aminobiphenyls are:

Postulate a Mode of Action: Based on extensive data, the postulated MOA for aminobiphenyls is genotoxicity.

Identify the Key Events: The sequence of key events is clearly defined:

Key Event 1: Absorption and distribution to target tissues.

Key Event 2: Metabolic activation via N-oxidation (by CYPs) to form N-hydroxy arylamines. taylorandfrancis.comoup.com

Key Event 3: Further activation via O-esterification (e.g., by NATs) to form unstable esters. nih.govnih.gov

Key Event 4: Spontaneous formation of highly reactive arylnitrenium ions. taylorandfrancis.com

Key Event 5: Covalent binding of nitrenium ions to DNA to form DNA adducts. nih.govaacrjournals.orgnih.gov

Key Event 6: Failure of DNA repair, leading to mutations during cell replication.

Key Event 7: Clonal expansion of mutated cells, leading to tumor formation.

Assess the Evidence in Animal Models: There is strong and consistent evidence for these key events in multiple animal species (rats, hamsters) and in various target organs. nih.govaacrjournals.orgnih.gov

Assess the Human Relevance: The critical question is whether this MOA is plausible in humans.

Qualitative Concordance: Humans possess the necessary metabolic enzymes (CYP1A2, NAT1, NAT2) to activate aromatic amines. aacrjournals.org Furthermore, DNA adducts of other aromatic amines, like 4-aminobiphenyl, have been detected in human tissues, including the bladder and breast, confirming that the MOA operates in humans. nih.govresearchgate.netacs.org

Quantitative Concordance: While there can be quantitative differences in enzyme activity and repair capacity between humans and rodents, the fundamental pathway is conserved. Human hepatocytes have been shown to form DNA adducts when exposed to aromatic amines. acs.org

Because the genotoxic MOA for aminobiphenyls is considered relevant to humans, the default approach for risk assessment is typically to assume that there is no threshold for the carcinogenic effect. This means that, theoretically, any level of exposure carries some level of risk. This framework provides a transparent and scientific basis for regulatory agencies to classify these chemicals as known or reasonably anticipated human carcinogens and to establish guidelines for minimizing human exposure. nih.govnih.govinchem.org

Future Research Directions and Emerging Areas in 4 Amino 3,2 Dimethylbiphenyl Chemistry

The study of 4-Amino-3,2'-dimethylbiphenyl and its derivatives stands at a crucial juncture, with foundational knowledge paving the way for innovative exploration and application. The scientific community is now poised to delve deeper into its chemical intricacies, uncover novel uses, and develop more efficient and sustainable production methods. Future research is set to expand into interdisciplinary fields, leveraging advanced technologies to address existing challenges and unlock the full potential of this class of compounds in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-3,2'-dimethylbiphenyl, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic acid derivatives. For example, coupling 3-methyl-2-nitrobiphenyl precursors with ammonia-reducing agents under palladium catalysis can introduce the amino group. Purity optimization requires rigorous column chromatography (e.g., silica gel with gradient elution) and recrystallization in ethanol/water mixtures. Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming substitution patterns and methyl/amino group positions. Mass spectrometry (MS) via electrospray ionization (ESI) or electron impact (EI) validates molecular weight. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹). X-ray crystallography, if single crystals are obtained, provides definitive structural confirmation .

Q. How does the steric hindrance from methyl groups influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The 3- and 2'-methyl groups create steric bulk, potentially slowing electrophilic substitution reactions. For amino group derivatization (e.g., acylation), mild conditions (low temperatures, dilute solutions) and catalysts like DMAP (4-dimethylaminopyridine) mitigate steric effects. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved across different studies?

  • Methodological Answer : Contradictions in chemical shifts may arise from solvent effects, pH variations, or impurities. Cross-validate spectra using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and standardized concentration protocols. Compare with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian). Collaborative data-sharing platforms (e.g., PubChem) enhance reproducibility .

Q. What computational strategies are effective in predicting the compound’s environmental persistence or toxicity?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Molecular dynamics simulations can assess interactions with biological targets (e.g., enzymes). Leverage software like EPI Suite for persistence prediction and OECD QSAR Toolbox for hazard profiling .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Store samples in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C for 1–6 months. Kinetic modeling (Arrhenius equation) extrapolates long-term stability. Identify degradation pathways via LC-MS/MS and compare with stress-testing guidelines (ICH Q1A) .

Q. What experimental designs are optimal for studying the compound’s role in catalytic systems or supramolecular assemblies?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study host-guest interactions. For catalytic applications, design batch reactors with controlled atmospheres (e.g., inert gas) and monitor turnover frequencies (TOF) via gas chromatography (GC). Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface binding .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Replicate solubility tests using standardized shake-flask methods with UV-Vis quantification. Account for temperature (±0.1°C control) and solvent purity (HPLC-grade). Compare results with Hansen solubility parameters (HSP) and computational COSMO-RS predictions to identify outliers .

Q. What statistical approaches are recommended for interpreting dose-response data in biological assays involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Validate with bootstrap resampling (≥1000 iterations) to assess confidence intervals. Outlier detection via Grubbs’ test ensures robustness. Open-source tools like R/Bioconductor streamline analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3,2'-dimethylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Amino-3,2'-dimethylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.